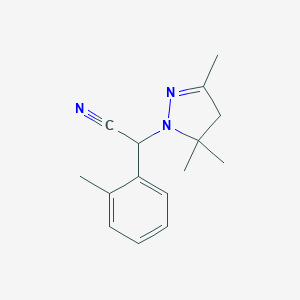
(2-methylphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methylphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is a compound with potential applications in scientific research. It is a pyrazole-based molecule that has been synthesized through various methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
作用机制
The mechanism of action of (2-methylphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting the growth of bacteria and fungi. It may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2-methylphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. This compound has also been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
The advantages of using (2-methylphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in lab experiments include its potential antibacterial, antifungal, and antitumor activities. This compound may also be useful as a fluorescent probe for the detection of metal ions. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several potential future directions for the study of (2-methylphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Exploration of the potential use of this compound as a fluorescent probe for the detection of metal ions.
3. Investigation of the potential use of this compound in the development of new antibacterial, antifungal, and antitumor agents.
4. Studies to determine the potential toxicity and safety of this compound for use in humans.
5. Development of new synthetic methods for the production of this compound.
合成方法
The synthesis of (2-methylphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been achieved through various methods. One of the methods involves the reaction of 2-methylbenzaldehyde with 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid and acetonitrile in the presence of a catalyst. Another method involves the reaction of 2-methylbenzaldehyde with 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid and acetic anhydride in the presence of a catalyst.
科学研究应用
(2-methylphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has potential applications in scientific research. It has been studied for its antibacterial, antifungal, and antitumor activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
产品名称 |
(2-methylphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
分子式 |
C15H19N3 |
分子量 |
241.33 g/mol |
IUPAC 名称 |
2-(2-methylphenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C15H19N3/c1-11-7-5-6-8-13(11)14(10-16)18-15(3,4)9-12(2)17-18/h5-8,14H,9H2,1-4H3 |
InChI 键 |
SUXSLOMDLODMLH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=CC=C2C |
规范 SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)
![ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257673.png)
![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)

![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)

![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)